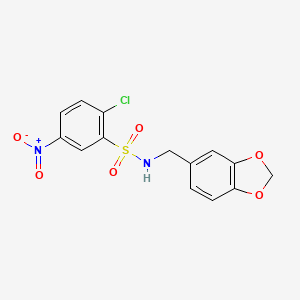

![molecular formula C19H15N5OS2 B2912885 1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286732-42-0](/img/structure/B2912885.png)

1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

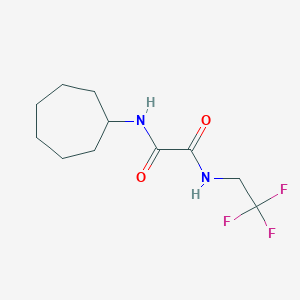

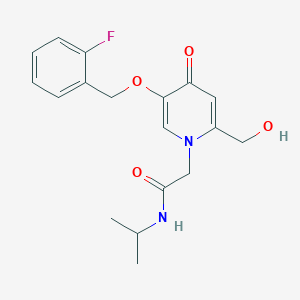

1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA belongs to the class of azetidine-3-carboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutically Interesting Compounds

This compound can be used in the development of a new synthetic approach to pharmaceutically interesting pyrido[2,1-b][1,3]benzothiazol-1-ones via the [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes generated in situ .

Luminescent Material

The compound can be functionalized and used in the creation of luminescent materials. For example, two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) have been synthesized and used as luminescent materials .

Organic Light Emitting Diodes (OLEDs)

The compound and its derivatives can be used in the fabrication of OLEDs. The difluoroboron complexes of the compound have been successfully used as dopant emitters in OLEDs, showing strong emission, low turn-on voltage, and good electroluminescence performance .

Antiproliferative Activity

New conjugates of the compound have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) .

Synthesis of Polycyclic Aromatic Hydrocarbons

The compound can be used in the synthesis of polycyclic aromatic hydrocarbons of imidazo[1,2-a]chromeno[3,4-c]pyridine, by palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes .

Synthesis of Metal-Organic Frameworks

The compound can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Wirkmechanismus

Target of Action

Similar benzothiazole derivatives have been studied for their potentiality to impart corrosion resistance to mild steel .

Mode of Action

It’s worth noting that benzothiazole derivatives have been found to exert more than 97% inhibition efficiency at 1 mm concentration in corrosion resistance studies . The electron-donating property of the amine group present on the pyridine moiety could be responsible for this effect .

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating its stability and potential for further pharmacokinetic studies .

Result of Action

It’s worth noting that similar compounds have shown significant luminescence properties, with a notable blue shift and enhanced emission observed upon coordination with boron difluoride .

Action Environment

It’s worth noting that similar compounds have shown good thermal and electrochemical stability .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS2/c25-17(23-18-21-15(11-26-18)12-4-3-7-20-8-12)13-9-24(10-13)19-22-14-5-1-2-6-16(14)27-19/h1-8,11,13H,9-10H2,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACGUOWRRALXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)